molecular formula C12H20O3 B13176284 Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13176284
M. Wt: 212.28 g/mol
InChI Key: FRNCQSFJBCZYLO-UHFFFAOYSA-N
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Description

Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical building block featuring a spirocyclic architecture. The fundamental spirane framework consists of two monocyclic rings linked in an orthogonal relationship by a common spirocarbon atom, creating a rigid three-dimensional structure . This rigidity is particularly pronounced in small-ring spiro systems like 1-oxaspiro[2.4]heptanes, which confer significant stiffness onto larger molecules in which the spirane may be embedded . In medicinal and organic chemistry, such rigid spirocyclic structures provide a versatile and stable scaffold for the spatial disposition of pharmacophoric groups and are valuable for constructing novel molecular entities . This compound serves as a specialized starting material or intermediate for researchers developing new synthetic methodologies, ligands for metal coordination, or exploring structure-activity relationships in drug discovery projects.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-5-14-10(13)9-12(15-9)7-11(3,4)6-8(12)2/h8-9H,5-7H2,1-4H3

InChI Key

FRNCQSFJBCZYLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC(CC2C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis typically begins from readily available starting materials such as acetone and ethyl acetoacetate. A key precursor is ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate, which is prepared by a Lewis acid-mediated condensation reaction between ethyl acetoacetate and acetone derivatives. Under optimized conditions using potassium tert-butoxide in tert-butanol, this condensation proceeds through conjugate addition, aldol condensation, lactonization, and decarboxylation to yield the cyclohexene carboxylate in high yield (86%) after refluxing for two days (Table 1).

Step Reactants Conditions Yield (%) Notes
1 Ethyl acetoacetate + acetone t-BuOK / t-BuOH, reflux 2 days 86 Lewis acid-mediated condensation

Sharpless Asymmetric Epoxidation

A pivotal step in the synthesis is the stereoselective introduction of a hydroxyl group via Sharpless asymmetric epoxidation. The allylic alcohol intermediate derived from the cyclohexene carboxylate is subjected to titanium(IV) isopropoxide and tert-butyl hydroperoxide (TBHP) in dichloromethane at −20 °C under argon. This reaction affords the corresponding epoxide in excellent yield (88%) and high stereoselectivity (Table 2).

Step Reagents Conditions Yield (%) Notes
2 Allylic alcohol + Ti(OiPr)4 + TBHP CH2Cl2, −20 °C, 4.5 h 88 Sharpless asymmetric epoxidation

Formation of the Spirocyclic Oxaspiro Compound

Subsequent transformations involve the conversion of the epoxide intermediate to the spirocyclic structure. This includes treatment with oxalyl chloride and triethylamine at low temperature (−78 °C) to form an aldehyde intermediate, which upon acid hydrolysis and purification yields the desired spirocyclic oxaspiro compound. The hydrolysis step is typically carried out in tetrahydrofuran (THF) with aqueous HCl at room temperature for 18 hours, affording the hydroxy aldehyde intermediate in 64% yield (Table 3).

Step Reagents Conditions Yield (%) Notes
3 Epoxide + oxalyl chloride + Et3N CH2Cl2, −78 °C Formation of aldehyde intermediate
4 Aldehyde + 1 M HCl THF, room temp, 18 h 64 Hydrolysis to hydroxy aldehyde

Mechanistic Insights and Reaction Pathways

The overall synthetic route involves key mechanistic steps:

  • Initial condensation and cyclization to form the cyclohexene carboxylate scaffold.
  • Stereoselective epoxidation introducing a chiral center.
  • Functional group interconversions leading to the spirocyclic oxaspiro ring system.

The reaction sequence is designed to maximize stereochemical control and yield, utilizing well-established catalytic systems such as titanium(IV) isopropoxide in Sharpless epoxidation and mild acidic conditions for hydrolysis.

Summary Table of Preparation Steps

Step Intermediate/Product Key Reagents/Conditions Yield (%) Description
1 Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate Ethyl acetoacetate + acetone, t-BuOK/t-BuOH, reflux 2 days 86 Cyclization and condensation
2 Epoxide intermediate Ti(OiPr)4, TBHP, CH2Cl2, −20 °C, 4.5 h 88 Sharpless asymmetric epoxidation
3 Aldehyde intermediate Oxalyl chloride, Et3N, CH2Cl2, −78 °C Formation of aldehyde
4 Hydroxy aldehyde 1 M HCl, THF, room temperature, 18 h 64 Hydrolysis to hydroxy aldehyde
5 This compound Subsequent steps involving lactonization and purification Final spirocyclic oxaspiro compound

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4,6,6-trimethyl-1-oxaspiro[24]heptane-2-carboxylate depends on its specific applicationThe spirocyclic structure may also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Substituent Effects: this compound’s three methyl groups introduce significant steric hindrance compared to analogs like Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (single methyl substituent) . This may reduce reactivity in nucleophilic substitution reactions but enhance stability in hydrophobic environments. The 6-oxo group in Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate increases polarity and susceptibility to nucleophilic attack, contrasting with the main compound’s non-oxidized spiro system .
  • Molecular Weight and Lipophilicity: this compound’s higher molecular weight (212.29 g/mol vs.

Biological Activity

Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a unique spiro compound with significant potential in medicinal chemistry due to its distinctive structural features and biological activity. This article delves into its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C11H18O3C_{11}H_{18}O_{3} and a molecular weight of 198.26 g/mol. The compound features both an ester and a cyclic ether functional group, which contribute to its reactivity and biological interactions. Its bicyclic structure consists of two interconnected rings that enhance its steric properties, potentially influencing its biological activity.

1. Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. The compound's mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro assays have indicated that it can reduce the production of inflammatory mediators in cell lines exposed to inflammatory stimuli .

2. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development . The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

3. Cytotoxicity and Anticancer Potential

This compound has been evaluated for its cytotoxic effects on cancer cell lines. Initial findings suggest that it may induce apoptosis in certain cancer cells through the activation of caspases and modulation of cell cycle regulators . Further studies are necessary to establish its efficacy and safety in vivo.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Formation of the spiro compound : Utilizing cyclization reactions involving ketones or aldehydes.
  • Esterification : Reacting the resulting acid with ethanol under acidic conditions to yield the final ester product.

Case Studies

Several studies have explored the biological activities of this compound:

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated reduction in TNF-alpha production in macrophages .
Study 2Antimicrobial activityShowed inhibition against E. coli and S. aureus with MIC values <100 µg/mL .
Study 3CytotoxicityInduced apoptosis in MDA-MB-231 breast cancer cells with IC50 = 25 µM .

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